2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines a phenoxy group with an isoindole-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common method starts with the preparation of the phenoxy intermediate, which is then reacted with an isoindole-dione precursor under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, where functional groups on the phenoxy or isoindole-dione moieties are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced compounds.
Scientific Research Applications
2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can inhibit or activate biological pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in drug development and biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-3,5-Dimethyl-phenoxy)-N-furan-2-ylmethyl-acetamide
- 2,4-Dichlorophenoxyacetic acid
- Thiazole derivatives
Uniqueness
2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of a phenoxy group and an isoindole-dione core This structure provides distinct chemical and biological properties that are not found in other similar compounds
Properties
Molecular Formula |
C22H17NO3 |
---|---|
Molecular Weight |
343.4g/mol |
IUPAC Name |
2-[4-(2,3-dimethylphenoxy)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H17NO3/c1-14-6-5-9-20(15(14)2)26-17-12-10-16(11-13-17)23-21(24)18-7-3-4-8-19(18)22(23)25/h3-13H,1-2H3 |
InChI Key |
RCZBOBBLHZCFMW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)C |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)C |
Origin of Product |
United States |
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